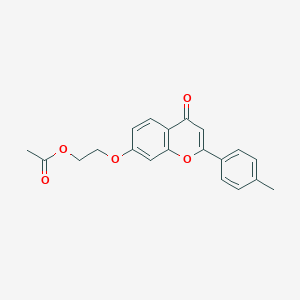
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate involves several steps. One common synthetic route includes the condensation of p-tolyl aldehyde with 4-hydroxycoumarin to form the chromen core. This is followed by the acetylation of the hydroxyl group to introduce the acetate moiety. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the condensation and acetylation reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound used.
Comparaison Avec Des Composés Similaires
2-((4-Oxo-2-(p-tolyl)-4H-chromen-7-yl)oxy)ethyl acetate can be compared with other chromen derivatives and similar compounds:
4-Hydroxycoumarin: A precursor in the synthesis of the compound, known for its anticoagulant properties.
Chromen-2-one: Another chromen derivative with diverse biological activities.
Flavonoids: A class of compounds structurally similar to chromens, known for their antioxidant and anti-inflammatory properties
Propriétés
Formule moléculaire |
C20H18O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyethyl acetate |
InChI |
InChI=1S/C20H18O5/c1-13-3-5-15(6-4-13)19-12-18(22)17-8-7-16(11-20(17)25-19)24-10-9-23-14(2)21/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
XFUFXROSLDNJRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



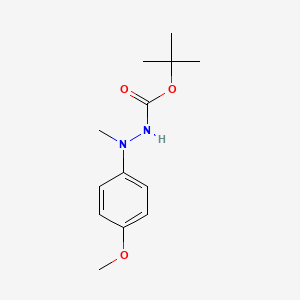
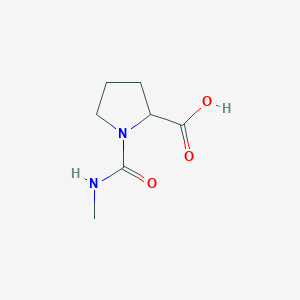
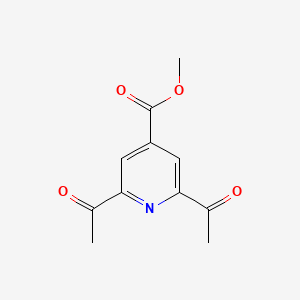
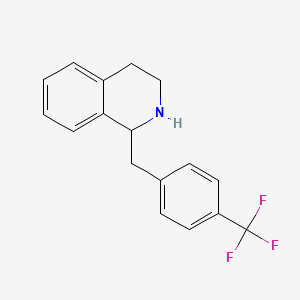
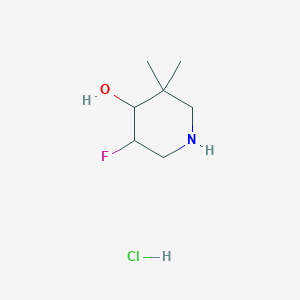
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)

![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

